Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone
Overview
Description
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone is a heterocyclic compound that features a benzodioxole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of piperonal with pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium in the presence of a base such as potassium carbonate, and the solvent used is typically dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a reduced form of the original compound, such as an alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone involves its interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis. The compound’s ability to inhibit tubulin polymerization makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and share a similar structural motif.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: Known for their antimicrobial activities.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone is unique due to its specific combination of a benzodioxole ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to target tubulin and disrupt microtubule assembly sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(pyridin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-8-16-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXUKTSLIBYWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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